![molecular formula C6H6ClN3O2 B1623417 (4-Chloro-2-nitrophenyl)hydrazine CAS No. 54454-57-8](/img/structure/B1623417.png)
(4-Chloro-2-nitrophenyl)hydrazine
Overview
Description
(4-Chloro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on a phenyl ring, with a hydrazine moiety attached
Mechanism of Action
Target of Action
It is known to react with a series of primary amines .
Mode of Action
(4-Chloro-2-nitrophenyl)hydrazine interacts with its targets through a process known as hydrazinolysis . This reaction involves the breaking of a chemical bond and the subsequent replacement of the bond with a nitrogen-nitrogen single bond from the hydrazine .
Biochemical Pathways
The biochemical pathway of this compound involves a stepwise mechanism where the expulsion of the leaving group occurs in the rate-determining step . The reaction is influenced by the nature of the electrophilic center and the stability of intermediates .
Result of Action
It is known that the compound’s reactivity with primary amines can lead to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with primary amines was observed to occur in an 80 mol % H2O / 20 mol % DMSO environment at 25.0°C . The α-effect, which refers to the increased reactivity of a compound due to the presence of a lone pair of electrons on the adjacent atom, is also observed in this compound .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenols, a related group of compounds, can interact with various enzymes and proteins
Molecular Mechanism
It is known that hydrazines can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible and results in the formation of a stable product
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-nitrophenyl)hydrazine typically involves the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2-nitroaniline+Hydrazine hydrate→this compound+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic medium or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Common Reagents and Conditions:
Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Reduction: 4-Chloro-2-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Oxidation: Azo compounds or other nitrogen derivatives.
Scientific Research Applications
Synthesis of (4-Chloro-2-nitrophenyl)hydrazine
The synthesis of this compound typically involves the reduction of 4-chloro-2-nitrophenol using hydrazine hydrate. The general reaction can be summarized as follows:
- Starting Material : 4-Chloro-2-nitrophenol.
- Reagents : Hydrazine hydrate in an acidic medium.
- Conditions : Reflux for several hours.
- Product : this compound.
The synthesis pathway is crucial as it determines the purity and yield of the final product, which is essential for its subsequent applications in research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from this compound derivatives. For instance, a series of new compounds based on this hydrazine were evaluated against various cancer cell lines following protocols established by the National Cancer Institute (NCI). Notably:
- Compound Efficacy : One derivative demonstrated significant activity against cancer cell lines such as SNB-19 and NCI-H460, with promising growth inhibition percentages (PGI) at concentrations as low as 10 µM .
Antibacterial Activity
This compound has also shown substantial antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | 8 | 17.0 ± 0.40 |
Ciprofloxacin | 4 | - |
These results indicate that derivatives of this compound could serve as potential candidates for developing new antibacterial agents .
Applications in Material Science
In addition to biological applications, this compound is utilized in materials science for synthesizing various polymers and dyes due to its reactive nature. The compound serves as a precursor for:
- Dyes : Used in textile industries for coloring fabrics.
- Stabilizers : Employed in photographic materials to enhance stability during processing .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound in various fields:
- Anticancer Research : A study conducted on a series of hydrazone derivatives derived from this compound demonstrated significant antitumor activity, suggesting potential use in cancer therapeutics .
- Antimicrobial Studies : Research indicated that compounds synthesized from this compound exhibited broad-spectrum antimicrobial activity, making them candidates for further development into pharmaceutical agents .
Comparison with Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the hydrazine moiety.
2-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group.
4-Nitrophenylhydrazine: Similar hydrazine moiety but lacks the chloro group and has the nitro group at a different position.
Uniqueness: (4-Chloro-2-nitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a compound of interest for further research and development.
Biological Activity
(4-Chloro-2-nitrophenyl)hydrazine, also known as 4-Chloro-2-nitrophenyl hydrazine hydrochloride, is a halogenated phenylhydrazine derivative with the molecular formula C₆H₇ClN₃O₂ and a molecular weight of 187.58 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis, and relevant research findings.
The compound is characterized by the presence of a chlorine atom and a nitro group on the aromatic ring, which contribute to its reactivity. The synthesis typically involves several steps, including the reaction of hydrazine with appropriate aromatic aldehydes or ketones.
Synthesis Overview
- Starting Materials : Hydrazine hydrate and chloronitrobenzene derivatives.
- Reaction Conditions : Reflux in solvent mixtures such as ethanol or water/ethanol.
- Final Product : this compound is obtained through condensation reactions.
The synthetic routes are crucial for producing the compound in laboratory settings and exploring its utility in various chemical transformations.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Minimum Inhibitory Concentration (MIC) : Some derivatives of this compound have demonstrated MIC values as low as 8 µg/mL against both Gram-positive and Gram-negative bacteria .
- Zone of Inhibition : The compound has shown zones of inhibition ranging from 17.0 ± 0.40 mm to 17.0 ± 0.15 mm at higher concentrations (200 µg/mL) against selected bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies, particularly in the context of its derivatives.
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including SNB-19, NCI-H460, and SNB-75.
- Promising Results : One study reported significant anticancer activity with a percentage growth inhibition (PGI) of 65.12% at a concentration of 10 µM .
The exact mechanism of action remains under investigation; however, preliminary studies suggest that this compound interacts with specific enzymes involved in cellular processes, potentially leading to their inhibition. This interaction could be pivotal for understanding its pharmacological potential.
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | Moderate | Significant | Halogenated phenylhydrazine derivative |
4-Nitrophenyl hydrazine | Low | Moderate | Lacks chlorine substitution |
4-Bromophenyl hydrazine | Moderate | Low | Bromine substitution affects activity |
Case Studies and Research Findings
- Antibacterial Study : A study highlighted that compounds with para substitutions similar to this compound showed enhanced antibacterial activity due to electron-withdrawing groups at para positions .
- Anticancer Evaluation : Another investigation synthesized new derivatives based on this compound and evaluated their anticancer effects using National Cancer Institute protocols, revealing promising results against diverse cancer cell lines .
- Mechanistic Insights : Research into the interactions between this compound and biological systems provided insights into its potential mechanisms for enzyme inhibition, which could lead to further applications in drug development.
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXAWGHSCTGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390660 | |
Record name | 4-Chloro-2-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54454-57-8 | |
Record name | 4-Chloro-2-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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